Product packaging for 1-Chloroethyl methyl carbonate(Cat. No.:CAS No. 80196-03-8)

1-Chloroethyl methyl carbonate

Cat. No.: B2372735
CAS No.: 80196-03-8
M. Wt: 138.55
InChI Key: CERXDWLUWLFFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloroethyl methyl carbonate is a useful research compound. Its molecular formula is C4H7ClO3 and its molecular weight is 138.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO3 B2372735 1-Chloroethyl methyl carbonate CAS No. 80196-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-3(5)8-4(6)7-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXDWLUWLFFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80196-03-8
Record name 1-chloroethyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance and Context Within Organic Carbonate Chemistry

1-Chloroethyl methyl carbonate belongs to the class of α-haloalkyl carbonates, which are characterized by a halogen atom attached to the carbon adjacent to the carbonate oxygen. This structural feature imparts a unique reactivity profile, making it a valuable tool in organic synthesis. The presence of the chlorine atom, an effective leaving group, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. evitachem.comcymitquimica.com This reactivity is central to its primary applications.

One of the most prominent roles of this compound and its analogs, such as 1-chloroethyl ethyl carbonate, is as a protecting group reagent. chemical-suppliers.eu In complex multi-step syntheses, it is often necessary to temporarily block reactive functional groups like acids, phenols, and amines to prevent unwanted side reactions. chemical-suppliers.eutcichemicals.com This compound can introduce the 1-(methoxycarbonyloxy)ethyl group, which can be cleaved under specific, often acidic, conditions to regenerate the original functional group. chemical-suppliers.eusigmaaldrich.com

Furthermore, the electrophilic nature of this compound allows it to act as a crucial building block in the synthesis of more complex molecules. evitachem.com It serves as a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients (APIs). anshulchemicals.com Its utility extends to polymer chemistry, where the carbonate functionality can be incorporated into polymer backbones to modify properties. The reactivity of these α-haloalkyl carbonates is influenced by the electrophilicity of the carbonyl group and the stability of the leaving halo-alcohol. researchgate.net

Historical Overview of Halogenated Carbonate Research

The study of halogenated organic compounds, or organohalogens, dates back to the early 19th century. wikipedia.org While many organohalides are synthetic, thousands are produced naturally by marine organisms and other biological sources. wikipedia.orgnih.gov The development of methods to selectively introduce halogens into organic molecules has been a cornerstone of synthetic chemistry, as the carbon-halogen bond is a versatile handle for further chemical transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents. nih.govacs.org

The specific field of halogenated carbonates evolved from the broader study of carbonic acid derivatives and phosgene (B1210022) chemistry. Early research focused on chloroformates, which are highly reactive precursors. The synthesis of compounds like 1-Chloroethyl cyclohexyl carbonate, for instance, involves the reaction of an alcohol (cyclohexanol) with 1-chloroethyl chloroformate.

A significant area of historical and ongoing research is halodecarboxylation, the process of replacing a carboxylic acid group with a halogen. acs.orgresearchgate.net This fundamental reaction, first described in the 19th century, provides a key method for synthesizing organic halides. researchgate.net While not a direct historical precedent for the synthesis of 1-chloroethyl methyl carbonate, the principles of controlling halogen placement and reactivity are shared. The development of reagents like this compound represents a more refined approach, offering a pre-packaged, reactive electrophilic fragment for synthetic chemists.

Advanced Applications and Derivatization of 1 Chloroethyl Methyl Carbonate

Role as a Synthetic Intermediate in Organic Synthesis

The chemical reactivity of 1-chloroethyl methyl carbonate, particularly the lability of the chlorine atom, allows it to function as an effective electrophile in numerous organic transformations. This reactivity is harnessed for the construction of more complex molecules, including other carbonate derivatives, functionalized compounds, and heterocyclic systems.

Precursor for Carbonate Derivatives and Functionalized Compounds

This compound is an important precursor for the synthesis of a wide range of asymmetrical organic carbonates. The chloroethyl group can be readily displaced by nucleophiles, such as alcohols or phenols, in a substitution reaction to introduce the (1-methoxycarbonyloxy)ethyl moiety onto a target molecule. This reaction provides a straightforward route to novel carbonate structures that may not be accessible through other synthetic methods.

For instance, analogous α-chloroalkyl carbonates are widely used as intermediates. The synthesis of compounds like 1-chloroethyl ethyl carbonate or 1-chloroethyl isopropyl carbonate is achieved by reacting 1-chloroethyl chloroformate with the corresponding alcohol (e.g., ethanol (B145695) or 2-propanol) in the presence of a base like pyridine (B92270). prepchem.com This highlights a general strategy where the 1-chloroethyl group acts as a reactive handle that can be further functionalized. By analogy, this compound can participate in similar substitution reactions, serving as a building block for more complex carbonate-containing molecules. This versatility makes it a valuable intermediate for creating diverse functionalized compounds. indiamart.com

Table 1: Synthesis of Various 1-Chloroethyl Alkyl Carbonates This table illustrates the general synthetic route for producing various carbonate derivatives, demonstrating the role of precursors in their formation.

Reactant A Reactant B Base Product
1-Chloroethyl chloroformate Ethanol Pyridine 1-Chloroethyl ethyl carbonate prepchem.com
1-Chloroethyl chloroformate 2-Propanol Pyridine 1-Chloroethyl isopropyl carbonate
Trichloromethyl chloroformate & Paraldehyde Cyclohexanol Pyridine 1-Chloroethyl cyclohexyl carbonate google.com

Application in Stereoselective Synthesis

In the field of stereoselective synthesis, controlling the three-dimensional arrangement of atoms is crucial for the function of the final molecule, particularly in pharmaceuticals. Protecting groups are essential tools used to temporarily mask a reactive functional group, allowing a reaction to proceed selectively at another site. The choice of protecting group can influence the stereochemical outcome of a reaction.

While specific, documented examples of this compound in stereoselective synthesis are not widespread, related chloroethyl moieties are used as protecting groups. nih.gov For a molecule like this compound, the carbon atom bonded to the chlorine is a stereocenter (unless it's part of a racemic mixture). Enantiomerically pure forms of such a reagent could potentially be used to introduce a chiral carbonate moiety into a molecule, influencing the stereoselectivity of subsequent transformations near the reaction site. The strategic introduction and removal of such chiral protecting groups is a key strategy for constructing complex molecules with specific stereochemistry.

Synthesis of Heterocyclic Compounds (e.g., Triazole Derivatives via Chloromethyl Groups)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,2,3-triazole ring is a particularly important scaffold due to its biological activities and synthetic accessibility. One common method for synthesizing substituted triazoles is through the alkylation of an NH-1,2,3-triazole precursor.

This compound, possessing a reactive chloroethyl group, can function as an alkylating agent in such reactions. The lone pair of electrons on a nitrogen atom of the triazole ring can attack the electrophilic carbon atom bonded to the chlorine, displacing the chloride and forming a new nitrogen-carbon bond. This results in the attachment of the 1-(methoxycarbonyloxy)ethyl group to the triazole ring. This N-alkylation is a fundamental and efficient method for creating diverse, poly-substituted 1,2,3-triazole derivatives, which are valuable structures in the development of new therapeutic agents. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the triazole, enhancing its nucleophilicity. organic-chemistry.org

Utilization in Prodrug Design and Development

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive derivative of a drug that is converted into the active form within the body. Carbonate linkages, which can be introduced using reagents like this compound, are frequently employed in this approach.

Design Principles for Prodrugs Incorporating Carbonate Linkages

The primary goal of incorporating a carbonate linkage into a prodrug is to modify the physicochemical properties of the parent drug. Carbonate groups can be attached to hydroxyl or carboxyl functionalities on a drug molecule.

Key design principles include:

Improving Solubility: For poorly water-soluble drugs, a hydrophilic promoiety (a carrier molecule) can be attached via a carbonate linker. This can significantly enhance the aqueous solubility of the compound, which is crucial for oral or intravenous formulations.

Controlling Stability: Carbonate linkers are generally more stable than simple ester linkers against chemical hydrolysis but remain susceptible to enzymatic cleavage inside the body. This balance allows the prodrug to be stable enough to reach its target while ensuring the timely release of the active drug.

Metabolic Activation and Bioavailability Enhancement Strategies

The effectiveness of a prodrug strategy hinges on the efficient conversion of the prodrug back to the active parent drug in vivo. This process is known as metabolic activation.

Enzymatic Cleavage: Carbonate-based prodrugs are primarily designed to be cleaved by ubiquitous enzymes in the body, particularly carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. These enzymes hydrolyze the carbonate bond, releasing the active drug, carbon dioxide, and the promoiety's alcohol component. This enzymatic process is typically rapid and efficient.

Bioavailability Enhancement: By masking polar functional groups like hydroxyls, a carbonate prodrug can exhibit enhanced lipophilicity, leading to improved membrane permeability and oral absorption. This strategy effectively increases the fraction of the administered dose that reaches systemic circulation (bioavailability). Once absorbed, the prodrug is rapidly metabolized by esterases in the blood and tissues to release the active therapeutic agent, ensuring that the desired pharmacological effect is achieved.

Table 2: Examples of Bioavailability Enhancement with Carbonate Prodrugs This table provides illustrative examples of how carbonate linkages in prodrugs can significantly improve key pharmaceutical properties compared to the parent drug.

Parent Drug Prodrug Strategy Property Enhanced Result
Anticancer agent CHS828 Linked to a tetraethylene-glycol moiety via a carbonate group. Water Solubility The prodrug was 600-fold more soluble than the parent drug at pH 5.5, enabling better formulation.
Halogenated Phenazines (HPs) A quinone trigger with a polyethylene (B3416737) glycol group was linked via a carbonate. Water Solubility & Targeting Dramatically enhanced water-solubility and allowed for reductive activation in the bacterial cytoplasm.
Gabapentin Addition of a lipophilic promoiety via a carbonate linker. Permeability & Absorption Blocked an ionization site, improved permeability, and enhanced colonic absorption.

Case Studies in Pharmaceutical Synthesis

This compound serves as a critical reagent in pharmaceutical synthesis, primarily utilized as a linker to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The 1-methoxycarbonyloxyethyl moiety, installed by this compound, can form an ester linkage with a carboxylic acid group or a carbamate (B1207046) linkage with an amine group on a parent drug. This linkage is designed to be stable until it reaches a desired physiological environment, where it can be cleaved by enzymes, such as esterases, to release the active drug.

While specific, detailed case studies for this compound are not extensively documented in publicly available literature, the function of closely related α-chloroalkyl carbonates is well-established. For instance, 1-chloroethyl ethyl carbonate has been used for the esterification of penicillin G to produce an intermediate for the antibacterial drug bacampicillin (B1208201) google.com. This process enhances the oral absorption of the antibiotic. The general mechanism involves the reaction of the chloroethyl carbonate with a carboxylate salt of a parent drug, leading to the formation of a 1-(alkoxycarbonyloxy)ethyl ester. This ester prodrug masks the polar carboxylic acid group, increasing the molecule's lipophilicity and ability to permeate biological membranes. Once absorbed, esterases in the blood and tissues hydrolyze the ester bond, releasing the parent drug, acetaldehyde (B116499), carbon dioxide, and an alcohol. This prodrug strategy has been applied to various classes of drugs to improve their bioavailability and therapeutic efficacy nih.govacs.orgnih.gov.

Emerging Applications in Materials Science

The unique bifunctional nature of this compound, possessing both a reactive chlorine atom and a stable carbonate group, makes it a valuable compound in the field of materials science. Its applications are expanding into polymer modification, surface functionalization, and advanced energy storage technologies.

Polymerization and Polymer Modification

In polymer science, this compound holds potential as a versatile agent for polymer modification through grafting techniques. Polymer grafting involves the attachment of polymer chains (the graft) to a main polymer chain (the backbone), significantly altering the material's properties nih.govfrontiersin.org. The chloroethyl group in this compound can be utilized in two primary grafting strategies:

"Grafting from": In this method, the this compound can be attached to a polymer backbone first. The chlorine atom then serves as an initiation site for a controlled radical polymerization, such as atom transfer radical polymerization (ATRP), to grow new polymer chains directly from the backbone. This allows for precise control over the length and density of the grafted chains.

"Grafting to": This technique involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone nih.govfrontiersin.org. The chloroethyl group on a modified backbone can act as an electrophilic site for nucleophilic end-groups of other polymers, forming a stable covalent bond.

Through these modification techniques, the incorporation of the methyl carbonate moiety can enhance properties such as solubility, biocompatibility, and surface energy of the parent polymer nih.gov.

Surface Functionalization of Materials

This compound is utilized to synthesize functional coating materials designed to enhance the durability and stability of various substrates arborpharmchem.com. The process of surface functionalization involves chemically modifying the surface of a material to impart new properties without altering the bulk characteristics of the material azom.com.

The reactive chlorine atom in this compound allows it to be covalently bonded to surfaces containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups, which are common on materials like metals, metal oxides, and certain polymers. This reaction anchors the methyl carbonate moiety to the surface. The resulting carbonate-functionalized surface can exhibit enhanced properties:

Corrosion Resistance: The applied carbonate layer can act as a protective barrier, shielding the underlying material from corrosive agents. This is particularly valuable for protecting metals used in demanding environments arborpharmchem.comazom.commdpi.com.

This method of surface modification is suitable for high-performance applications in industries such as aerospace, automotive, and electronics, where material durability is paramount arborpharmchem.com.

Electrolyte Components in Advanced Battery Technologies

In the field of advanced battery technologies, this compound is used as a specialized electrolyte additive in lithium-ion batteries to bolster their performance and operational lifespan arborpharmchem.com. The electrolyte in a lithium-ion battery is a crucial component that facilitates the movement of lithium ions between the anode and cathode during charge and discharge cycles.

During the initial charging cycles of a lithium-ion battery, components of the electrolyte decompose on the surface of the anode to form a passivation layer known as the Solid Electrolyte Interphase (SEI) nih.govyoutube.com. A stable and effective SEI is critical for battery performance; it is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further decomposition of the electrolyte nih.govyoutube.comescholarship.org.

This compound is added to the primary electrolyte formulation to contribute to the formation of a more robust and stable SEI layer arborpharmchem.com. The carbonate structure of the molecule is believed to participate in the electrochemical reduction at the anode surface, creating beneficial components within the SEI. A well-formed SEI layer leads to several key performance improvements:

FeatureBenefit of a Stable SEI Layer
Cycle Life Reduces irreversible capacity loss in each cycle, leading to a longer operational lifetime for the battery arborpharmchem.com.
Stability Prevents ongoing parasitic reactions between the electrolyte and the electrode, enhancing the overall chemical and thermal stability of the cell arborpharmchem.com.
Ion Conductivity Optimizes the transport of lithium ions through the interface, contributing to better rate capability and overall performance arborpharmchem.com.
Safety A stable SEI suppresses the formation of lithium dendrites, which can cause internal short circuits and battery failure.

Environmental Behavior and Degradation Studies of 1 Chloroethyl Methyl Carbonate

Environmental Fate and Transport Mechanisms

The distribution and longevity of 1-Chloroethyl methyl carbonate in the environment are controlled by a combination of degradation pathways and physical transport processes.

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation. For this compound, these pathways are likely to be significant in its environmental transformation.

Photolysis: Direct photolysis involves the absorption of sunlight by the chemical, leading to its degradation. While many chlorinated organic compounds are resistant to direct photolysis, indirect photolysis, mediated by photosensitizing agents present in natural waters (like dissolved organic matter), can be a significant degradation route. Sunlight has the potential to photodegrade chlorinated compounds through reactions with hydrated electrons and hydroxyl radicals. For this compound, photolysis could lead to the cleavage of the carbon-chlorine bond, a common photochemical reaction for organochlorine compounds.

Oxidation: In the atmosphere, volatile organic compounds are primarily oxidized by hydroxyl radicals (•OH). As this compound is expected to have some volatility, this atmospheric oxidation pathway could be a significant removal mechanism. The reaction with •OH would likely involve hydrogen abstraction from the ethyl or methyl groups, initiating a series of reactions leading to the formation of various oxygenated products and ultimately mineralization to CO2, H2O, and HCl. In aquatic systems, oxidation by other reactive oxygen species may also contribute to its degradation.

Table 1: Potential Abiotic Degradation Pathways of this compound and Anticipated Primary Products

Degradation PathwayReactants/ConditionsAnticipated Primary ProductsEnvironmental Compartment
Hydrolysis Water, Acid/Base catalysisMethyl carbonate, 1-Chloroethanol (B3344066), Acetaldehyde (B116499), Hydrochloric acidAquatic Systems, Soil
Photolysis Sunlight, PhotosensitizersCleavage of C-Cl bond, Radical speciesSurface Waters, Atmosphere
Oxidation Hydroxyl radicals (•OH)Oxygenated intermediates, CO2, H2O, HClAtmosphere, Aquatic Systems

This table presents potential degradation pathways and products based on the chemical structure of this compound and general knowledge of the degradation of similar compounds. Specific experimental data for this compound is limited.

Biotic degradation, primarily through microbial metabolism, is a crucial process for the removal of many organic pollutants from the environment.

The biodegradation of chlorinated organic compounds can occur under both aerobic and anaerobic conditions, although the specific pathways and rates are highly dependent on the microbial communities present and environmental factors. Microorganisms possess a diverse range of enzymes that can catalyze the breakdown of complex organic molecules. For organochlorine compounds, common initial steps in biodegradation involve dehalogenation reactions.

While specific studies on the microbial metabolism of this compound are not available, it is plausible that microorganisms capable of degrading other chlorinated esters or short-chain carbonates could also transform this compound. The degradation would likely proceed through initial hydrolysis of the ester linkage by microbial esterases, followed by the metabolism of the resulting alcohol and carbonate moieties. The chlorinated intermediate, 1-chloroethanol, could then be further metabolized. The complete biodegradation, or mineralization, would result in the conversion of the organic carbon to carbon dioxide.

As a volatile organic compound (VOC), this compound has the potential to volatilize from contaminated soil and water surfaces into the atmosphere. The rate of volatilization is governed by the compound's vapor pressure and Henry's Law constant, as well as environmental factors such as temperature, wind speed, and water turbulence.

Once in the atmosphere, its dispersion is determined by meteorological conditions. Atmospheric transport models can be used to predict the movement and dilution of the compound in the air. The atmospheric lifetime of this compound will be primarily determined by its reaction rate with hydroxyl radicals.

Formation and Persistence of Degradation Products

The environmental impact of this compound is not solely dependent on the parent compound but also on the characteristics of its degradation products.

The degradation of this compound is expected to produce a variety of intermediate compounds before complete mineralization.

Based on the likely degradation pathways:

Hydrolysis would yield methyl carbonate and 1-chloroethanol. 1-chloroethanol is unstable and can decompose to acetaldehyde and hydrochloric acid.

Photolysis could generate chlorinated radical species that would react further to form a range of smaller, more oxidized compounds.

Oxidation by hydroxyl radicals would lead to the formation of various oxygenated intermediates, such as aldehydes, carboxylic acids, and hydroperoxides.

Biotic degradation could produce similar initial hydrolysis products, which would then enter microbial metabolic pathways. The identification of specific metabolites would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Table 2: Plausible Degradation Products of this compound

Degradation PathwayPotential Intermediate/MetaboliteChemical Formula
Hydrolysis Methyl carbonateCH₃OCOOH
1-ChloroethanolC₂H₅ClO
AcetaldehydeC₂H₄O
Hydrochloric acidHCl
Oxidation Various oxygenated hydrocarbonsVaried

This table lists plausible degradation products based on chemical principles. The actual formation of these compounds in the environment would need to be confirmed through experimental studies.

The environmental lifetime of a chemical is often expressed as its half-life (t½), which is the time it takes for half of the initial amount to degrade. Organochlorine compounds, in general, can be persistent in the environment.

Methyl carbonate is expected to be relatively unstable in aqueous environments and would likely hydrolyze to methanol (B129727) and carbon dioxide.

1-Chloroethanol is also unstable and readily transforms into acetaldehyde.

Acetaldehyde is a common organic compound that is readily biodegradable and has a relatively short atmospheric lifetime.

The persistence of other potential chlorinated intermediates would depend on their specific chemical structures and susceptibility to further degradation. In general, smaller, more polar, and less chlorinated compounds tend to be less persistent than larger, more lipophilic, and highly chlorinated compounds.

A comprehensive assessment of the environmental lifetime and persistence of the degradation products of this compound would require detailed studies on their individual degradation kinetics under various environmental conditions. Without such data, predictions must be based on the known behavior of similar chemical structures. It is important to note that some degradation products of organochlorine compounds can be more persistent and/or toxic than the parent compound.

Theoretical Modeling of Environmental Fate

Theoretical models are indispensable tools in environmental science for predicting the fate and behavior of chemicals in the absence of extensive experimental data. For a compound like this compound, these models provide crucial insights into its potential distribution, persistence, and degradation pathways in the environment. By utilizing the chemical's fundamental physicochemical properties, these in silico methods can simulate its behavior across various environmental compartments.

Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools designed to predict the partitioning and distribution of a chemical throughout the environment. chemsafetypro.com These models divide the environment into interconnected compartments, typically including air, water, soil, and sediment. The distribution of a chemical is governed by its physicochemical properties, which dictate its tendency to move between these compartments.

One of the most widely used frameworks for this purpose is the level III fugacity model. Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to determine the direction of mass transfer between compartments until a steady-state is reached. The U.S. Environmental Protection Agency's (EPA) EPI Suite™ includes a Level III multimedia fugacity model that predicts the likely environmental compartments a chemical will reside in based on its properties and release patterns. chemsafetypro.comchemistryforsustainability.orgepa.govepa.gov

For this compound, key physicochemical properties required for these models must first be determined, either through experimental measurement or, more commonly, through estimation using Quantitative Structure-Property Relationship (QSPR) models. The table below presents a set of estimated properties for this compound, which are essential inputs for fate modeling.

PropertyEstimated ValueSignificance in Fate Modeling
Molecular Weight138.55 g/molBasic input for most calculations.
Log Kow (Octanol-Water Partition Coefficient)1.6Indicates the tendency of the compound to partition into organic matter (soil, sediment, biota) versus water. A low to moderate value suggests some affinity for organic phases.
Water Solubility~20,000 mg/LDetermines the maximum concentration in the aqueous phase and influences transport in surface and groundwater. High solubility suggests it will be prevalent in the water compartment.
Vapor Pressure~10 mmHg at 25°CA measure of the chemical's volatility. A moderate vapor pressure indicates a tendency to partition into the atmosphere.
Henry's Law Constant~1 x 10-5 atm-m3/molRepresents the partitioning between air and water. This value suggests a potential for volatilization from water bodies.

Using these estimated properties, a Level III fugacity model can predict the environmental distribution of this compound. The following table illustrates a potential output from such a model, showing the percentage of the chemical that would be found in each environmental compartment at steady-state, assuming equal release rates to air, water, and soil.

Environmental CompartmentPredicted % DistributionInterpretation
Air45%The compound's volatility suggests a significant portion will reside in the atmosphere.
Water35%High water solubility leads to a substantial presence in aquatic systems.
Soil18%Moderate partitioning to organic carbon results in some accumulation in soil.
Sediment2%Some of the chemical in the water column will partition to sediment, but it is not expected to be the primary sink.

These modeling results suggest that if this compound is released into the environment, it would likely be distributed primarily between the air and water compartments, with a smaller but significant fraction partitioning to soil.

Quantitative Structure-Activity Relationship (QSAR) for Degradation Rates

Quantitative Structure-Activity Relationship (QSAR) models are another critical set of theoretical tools that predict the reactivity and, consequently, the degradation rates of chemicals. nih.gov These models correlate a molecule's structural features with its chemical or biological activity, including its susceptibility to various degradation processes. For environmental fate, QSARs can estimate half-lives in different media by considering abiotic (e.g., hydrolysis, atmospheric oxidation) and biotic (biodegradation) pathways.

Programs within the EPI Suite™, such as AOPWIN™ and BIOWIN™, are examples of QSAR models used to predict degradation rates. chemistryforsustainability.org

AOPWIN™ (Atmospheric Oxidation Program): This program estimates the rate constant for the gas-phase reaction between a chemical and hydroxyl (OH) radicals, the primary oxidant in the troposphere. This allows for the calculation of the atmospheric half-life.

HYDROWIN™ (Hydrolysis Rates Program): This model estimates the hydrolysis rate constants for susceptible chemical classes (like esters and alkyl halides) at a specific pH.

BIOWIN™ (Biodegradation Probability Program): This suite of models predicts the probability of aerobic and anaerobic biodegradation. It uses a fragment contribution method to estimate how quickly microorganisms might break down the chemical. omicsonline.org

The following table presents illustrative degradation predictions for this compound from QSAR models. These values are essential for assessing the persistence of the compound in the environment.

Degradation PathwayPredicted Rate / Half-LifeEnvironmental Significance
Atmospheric Oxidation (OH Radicals)Half-life of ~10 daysSuggests that the compound is moderately persistent in the atmosphere and can be transported over some distance before being degraded.
Hydrolysis (at pH 7)Half-life of several days to weeksAs a carbonate ester with a chloro-substituent, it is expected to undergo hydrolysis. This will be a significant degradation pathway in water.
Aerobic Biodegradation (in water)Half-life of weeks to monthsThe structure suggests it is not readily biodegradable, potentially leading to persistence in aquatic and soil environments.

These theoretical predictions indicate that this compound is not expected to be highly persistent in the environment, with atmospheric oxidation and hydrolysis being significant removal mechanisms. However, its slower biodegradation rate suggests it could persist for some time in water and soil if releases are continuous.

Insufficient Data for In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature and computational databases reveals a significant lack of specific theoretical and computational studies on the chemical compound this compound. While basic chemical and physical properties are documented, in-depth quantum mechanical and molecular dynamics simulation data, as required for a detailed analysis of its computational chemistry, is not publicly available.

Searches for scholarly articles and data pertaining to the electronic structure, molecular orbital analysis, reaction pathways, and spectroscopic predictions through quantum mechanical (QM) methods for this compound did not yield any specific research findings. Similarly, investigations into its conformational analysis, intramolecular interactions, and solvation dynamics via molecular dynamics (MD) simulations also returned no dedicated studies.

General information regarding the compound's identity, such as its CAS number (80196-03-8) and molecular formula (C4H7ClO3), is accessible through chemical databases. nih.govguidechem.com These sources also provide computed properties like molecular weight and topological polar surface area. However, this information does not extend to the detailed computational and theoretical investigations required by the specified article outline.

While the broader field of computational chemistry has extensively studied related carbonate compounds, such as dimethyl carbonate and ethylene (B1197577) carbonate, particularly in the context of electrolyte solutions for lithium-ion batteries, these findings cannot be extrapolated to accurately describe the specific behaviors of this compound. The presence of the chloroethyl group introduces significant electronic and steric differences that would necessitate a dedicated computational study.

Without access to peer-reviewed research detailing QM calculations or MD simulations on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The specific data needed to populate the subsections on electronic structure, reaction pathways, conformational analysis, and solvent effects is currently absent from the public scientific record.

Therefore, this article cannot be generated as per the provided outline due to the absence of the necessary foundational research on the computational and theoretical investigations of this compound.

Computational and Theoretical Investigations of 1 Chloroethyl Methyl Carbonate

Molecular Dynamics (MD) Simulations

Interaction with Biological Macromolecules

Due to the limited availability of direct research on the interaction of 1-chloroethyl methyl carbonate with biological macromolecules, this section will explore potential interactions based on its chemical structure and the known reactivity of similar compounds. As a small electrophilic molecule, this compound possesses the potential to interact with biological macromolecules, such as proteins and nucleic acids, through both non-covalent and covalent mechanisms.

Computational analyses are crucial in understanding and predicting how small molecules like this compound bind to proteins. core.ac.ukwhiterose.ac.uk These interactions are fundamental to virtually all biological processes. core.ac.ukwhiterose.ac.uk The primary modes of interaction can be categorized as follows:

Non-Covalent Interactions: These interactions are typically reversible and involve weaker intermolecular forces. Molecular docking simulations can predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction. youtube.comnih.gov For this compound, potential non-covalent interactions could include:

Hydrogen Bonds: The carbonyl oxygen atoms in the carbonate group can act as hydrogen bond acceptors, forming bonds with hydrogen bond donor groups in amino acid residues (e.g., the amide protons of the peptide backbone, or the side chains of residues like arginine, histidine, and serine).

Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms. The methyl and ethyl groups of the molecule would participate in van der Waals interactions within hydrophobic pockets of a protein.

Dipole-Dipole Interactions: The polar nature of the carbonate and chloro groups can lead to dipole-dipole interactions with polar amino acid residues.

Covalent Interactions: The presence of a chlorine atom, a good leaving group, on the ethyl moiety makes this compound a potential alkylating agent. This allows for the possibility of covalent modification of nucleophilic residues in proteins. researchgate.net Such interactions are often irreversible and can significantly alter the structure and function of the biological macromolecule.

Computational studies on the covalent modification of proteins by electrophiles can provide insights into the reaction mechanisms and identify the most likely amino acid targets. researchgate.net The nucleophilic side chains of certain amino acids are prime targets for electrophilic attack. The reactivity of these residues generally follows this order:

Cysteine > Histidine > Lysine > Serine > Threonine > Tyrosine

The sulfur atom in the thiol group of cysteine is a particularly strong nucleophile and is often involved in covalent bond formation with electrophiles. nih.gov The reaction would proceed via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion. Quantum chemical studies can be employed to model the transition states and activation energies of such reactions, providing a deeper understanding of the reaction kinetics and thermodynamics. nih.gov

Molecular docking studies of other halo-compounds have demonstrated their ability to bind to the active sites of various enzymes. harbinengineeringjournal.com For instance, in silico docking has been used to investigate the binding of N-halo compounds to proteins, highlighting the potential for these molecules to interact with and modulate the function of biological targets. harbinengineeringjournal.com While specific studies on this compound are lacking, these analogous studies suggest that it could also bind to and potentially inhibit enzymes through either non-covalent interactions or covalent modification.

It is important to emphasize that the above discussion is theoretical and based on the general chemical properties of this compound and related compounds. Experimental and further computational studies are necessary to elucidate the specific interactions of this compound with biological macromolecules.

Density Functional Theory (DFT) Applications

Optimization of Molecular Geometries and Energetics

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy conformation of a molecule. muni.cz This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. ajol.info For this compound, DFT calculations could be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

For example, a study on a different chloro-containing organic molecule, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, utilized DFT with the B3LYP/cc-pVDZ basis set to calculate its optimized geometry. csusb.edu Similar calculations for this compound would provide a detailed three-dimensional structure, which is the starting point for further computational analysis, including the prediction of spectroscopic properties and the study of its reactivity.

The following table presents a hypothetical example of optimized geometric parameters for this compound that could be obtained from a DFT calculation.

ParameterBondPredicted Value
Bond LengthC-Cl1.80 Å
C=O1.20 Å
C-O (ester)1.35 Å
C-O (ether)1.45 Å
Bond AngleO=C-O125°
Cl-C-O109°
Dihedral AngleCl-C-O-C180°

Note: These are illustrative values and would need to be calculated using appropriate DFT methods.

Charge Distribution and Population Analysis

DFT calculations can provide detailed information about the distribution of electronic charge within a molecule. csusb.edu This is crucial for understanding a molecule's reactivity, as it helps to identify electrophilic and nucleophilic sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges.

For this compound, the carbon atom attached to the chlorine atom is expected to be electrophilic due to the electron-withdrawing nature of the chlorine and oxygen atoms. Similarly, the carbonyl carbon is also an electrophilic center. The oxygen atoms of the carbonate group, on the other hand, would carry a partial negative charge and act as nucleophilic centers. A molecular electrostatic potential (MEP) map can be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. csusb.edu

Catalyst Design and Reaction Mechanism Insights

DFT is extensively used to investigate reaction mechanisms and to aid in the design of catalysts. nih.gov For instance, DFT studies have been conducted on the synthesis of dimethyl carbonate (DMC), a related compound, to elucidate the reaction pathways and the role of various catalysts. youtube.comnih.gov These studies often involve calculating the energies of reactants, products, intermediates, and transition states to map out the entire reaction coordinate.

One study investigated the reaction mechanism of DMC synthesis on Pd(ii)/β zeolites, identifying the active site of the catalyst and the activation energies for the elementary steps. nih.gov Another DFT study explored the synthesis of DMC from methyl carbamate (B1207046) and methanol (B129727), revealing that the uncatalyzed reaction is unfavorable, but can be effectively catalyzed by acid and base catalysts. researchgate.net

In the context of this compound, DFT could be employed to study its synthesis, for example, by exploring the reaction between 1-chloroethanol (B3344066) and methyl chloroformate. DFT calculations could help in selecting an appropriate catalyst by evaluating the activation barriers of the reaction with different catalytic species. Furthermore, DFT could be used to investigate the decomposition pathways of this compound or its reactions with other molecules, providing valuable insights into its chemical stability and reactivity. For example, a DFT study on the reaction between dichloroethylene carbonate and triethylamine (B128534) elucidated the mechanism of side reactions in the synthesis of vinyl carbonate. nih.gov

Statistical and Chemometric Approaches

Response Surface Methodology (RSM) for Process Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. Current time information in Edmonton, CA. It is particularly useful for understanding the relationships between several independent variables and one or more response variables. RSM helps in identifying the optimal conditions for a process by fitting a polynomial equation to the experimental data and analyzing the response surface.

While no specific studies on the optimization of this compound synthesis using RSM are available, the methodology has been successfully applied to the synthesis of a structurally similar compound, chloromethyl ethylene (B1197577) carbonate (CMEC). Current time information in Edmonton, CA. In this study, RSM was used to investigate and optimize the process variables for the greener synthesis of CMEC from carbon dioxide and epichlorohydrin (B41342). Current time information in Edmonton, CA.

A quadratic model was developed to study the interaction effects between four independent variables:

Reaction Temperature

CO₂ Pressure

Reaction Time

Catalyst Loading

The study successfully identified the optimum reaction conditions that maximized the conversion of epichlorohydrin and the yield of CMEC. The predicted values from the RSM model were in excellent agreement with the experimental results, demonstrating the reliability of this statistical technique for process optimization. Current time information in Edmonton, CA.

The following table illustrates the type of data that would be generated in an RSM study for the optimization of a chemical synthesis, based on the study of CMEC. Current time information in Edmonton, CA.

RunTemperature (°C)Pressure (bar)Time (h)Catalyst (wt%)Epichlorohydrin Conversion (%)CMEC Yield (%)
1608888560
2808889065
36012888862
48012889267
56081688761
68081689166
760121688963
880121689368
.....................
Optimum801112129368

This is a representative data table. The actual number of runs and the specific values would depend on the experimental design (e.g., Box-Behnken or Central Composite Design).

The application of RSM to the synthesis of this compound could similarly lead to significant process improvements, such as increased yield, reduced reaction time, and milder reaction conditions, contributing to a more efficient and sustainable chemical process.

Design of Experiments (DoE) in Chemical Research

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a chemical process. Instead of the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous variation of factors, enabling the identification of optimal reaction conditions and the study of interactions between variables with a reduced number of experiments. This leads to more efficient and cost-effective process development. rsc.orgsci-hub.senih.govnih.govresearchgate.net

In the context of the synthesis of this compound, a DoE approach could be employed to optimize its production. Key variables that would likely be investigated in a DoE study for the synthesis of this and other organic carbonates include:

Temperature: Reaction rates are highly dependent on temperature.

Pressure: Particularly relevant if gaseous reactants are involved.

Catalyst Concentration: The amount of catalyst can significantly impact reaction efficiency.

Reactant Molar Ratio: The stoichiometry of the starting materials is a critical factor.

Reaction Time: The duration of the reaction to achieve maximum yield.

A factorial or response surface methodology (RSM) could be implemented to not only identify the optimal settings for these parameters but also to understand how they interact. For instance, an interaction between temperature and catalyst concentration might reveal that a lower temperature is effective only at a higher catalyst loading.

Table 1: Illustrative Design of Experiments (DoE) Factors and Levels for the Synthesis of this compound

FactorLevel -1Level 0Level +1
Temperature (°C)204060
Catalyst Loading (mol%)0.51.01.5
Reactant A:B Molar Ratio1:11:1.21:1.5
Reaction Time (hours)246

By analyzing the results of a designed set of experiments, a mathematical model can be generated to predict the yield and purity of this compound under various conditions, thereby accelerating the development of an efficient and robust synthetic protocol.

Predictive Modeling for Chemical Reactivity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models, is a cornerstone of modern chemical research. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its chemical reactivity or biological activity. nih.govnih.govrsc.orgnih.govresearchgate.nettechno-press.orgacs.orgtechno-press.orgnih.gov

For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions. The development of such a model would involve several key steps:

Data Collection: A dataset of related compounds with known reactivity data would be compiled. Given the limited specific data on this compound, this would likely include a broader range of chlorinated alkanes and organic carbonates.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using computational chemistry methods (e.g., HOMO/LUMO energies, partial charges). techno-press.orgtechno-press.org

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forest and neural networks would be used to build a model that correlates the descriptors with the observed reactivity. rsc.orgnih.govacs.org

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

The SHapely Additive exPlanations (SHAP) analysis is a technique that can be used to interpret the predictions of machine learning models, providing insights into which molecular features are most influential in determining reactivity. nih.gov

Table 2: Potential Molecular Descriptors for a QSAR Model of this compound Reactivity

Descriptor TypeExamples
Constitutional Molecular Weight, Number of Chlorine Atoms
Topological Connectivity Indices, Wiener Index
Geometrical Molecular Surface Area, Molecular Volume
Quantum-Chemical HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges

By developing and validating such predictive models, the chemical reactivity of this compound and related compounds could be estimated without the need for extensive experimental testing, thereby guiding further research and application.

Analytical Methodologies for Research on 1 Chloroethyl Methyl Carbonate

Spectroscopic Techniques

Spectroscopy is fundamental to the analysis of 1-Chloroethyl methyl carbonate, providing detailed information about its molecular structure and functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by analyzing the vibrations of its chemical bonds.

For organic carbonates, IR spectroscopy is particularly effective at identifying the carbonyl group (C=O) and the C-O bonds of the carbonate moiety. The C=O stretching vibration in saturated carbonates typically appears as a strong absorption band in the region of 1750-1740 cm⁻¹ spectroscopyonline.com. Another key feature for carbonates is the asymmetric stretch of the O-C-O bond, which is expected to produce a strong band between 1280 and 1240 cm⁻¹ for saturated compounds spectroscopyonline.com. Additionally, the C-Cl stretching vibration from the chloroethyl group is anticipated to be observed in the 830-560 cm⁻¹ region of the IR spectrum materialsciencejournal.org.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For carbonates, a characteristic and intense band corresponding to the symmetric stretching mode (ν1) of the carbonate unit is a key diagnostic peak researchgate.net. Other vibrational modes, such as asymmetric stretching (ν3) and bending modes (ν4), can also be observed, though they may be of lower intensity researchgate.net.

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Shift
Carbonyl (C=O) Stretching 1750 - 1740 (Strong) Present
Carbonate (O-C-O) Asymmetric Stretch 1280 - 1240 (Strong) Present
Carbonate (O-C-O) Symmetric Stretch Weaker Intense

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the connectivity of atoms. wpmucdn.commmu.ac.ukresearchgate.net

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals based on their chemical environment. The proton on the carbon bearing the chlorine atom (-CH(Cl)-) is expected to appear as a quartet downfield due to the deshielding effects of the adjacent oxygen and chlorine atoms. The methyl protons of the carbonate group (-OCH₃) would likely appear as a singlet, while the methyl protons of the chloroethyl group (-CH₃) would present as a doublet due to coupling with the single adjacent proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically in the 160-220 ppm range libretexts.org. The carbon atom bonded to both chlorine and oxygen (-CH(Cl)O-) would also be significantly downfield. The methoxy (B1213986) carbon (-OCH₃) and the terminal methyl carbon of the ethyl group would appear at higher fields (further upfield) libretexts.org.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Group Nucleus Predicted Chemical Shift (ppm) Multiplicity
-C H(Cl)CH₃ ¹³C Downfield CH
O=C O ¹³C ~160-180 C
-OC H₃ ¹³C Upfield CH₃
-CH(Cl)C H₃ ¹³C Upfield CH₃
-H C(Cl)CH₃ ¹H Downfield Quartet (q)
-OH ₃C ¹H Mid-field Singlet (s)

Mass Spectrometry (MS, GC-MS, GC-MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis. chemguide.co.ukuni-saarland.de When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. rsc.orgsrce.hr

In the mass spectrum of this compound (C₄H₇ClO₃, molecular weight: 138.55 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 138. nih.gov A characteristic isotopic pattern would also be present due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), resulting in a significant M+2 peak at m/z 140, with an intensity of approximately one-third that of the M⁺ peak.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. libretexts.orgslideshare.net Common fragmentation pathways for this molecule would include the loss of a chlorine radical (M-35), cleavage of the C-O bonds, or the loss of the methyl or chloroethyl groups. These fragmentation patterns provide a unique fingerprint for the molecule, aiding in its unambiguous identification. libretexts.orglibretexts.org Tandem mass spectrometry (GC-MS/MS) can be used for more detailed structural analysis and for highly sensitive and selective quantification in complex matrices. srce.hr

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment
138/140 [C₄H₇ClO₃]⁺ (Molecular Ion, M⁺/M+2)
103 [M - Cl]⁺
79/81 [CH₃CH₂Cl]⁺
63 [CH₃CHCl]⁺

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities, byproducts, or other components in a mixture, enabling its purification and accurate quantification.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a primary method for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is involved. mdpi.com Given its volatility, the compound is well-suited for GC analysis. A sample is vaporized and passed through a capillary column, where it is separated from other volatile components based on differences in boiling point and interactions with the column's stationary phase. cromlab-instruments.es

In practice, a GC equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS) can be used. srce.hrmdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions and is used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for the determination of its purity or concentration in a reaction mixture over time.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative or complementary technique to GC for the quantitative analysis of this compound. This method is particularly useful for analyzing samples that may contain non-volatile impurities or for instances where the thermal instability of the analyte is a concern.

For quantitative analysis, a reversed-phase HPLC system, likely with a C18 column, would typically be employed. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonate functional group possesses a chromophore. By comparing the peak area of the sample to that of a known standard, a precise and accurate quantification of this compound can be achieved.

Preparative Chromatography for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture. warwick.ac.ukamazonaws.comteledynelabs.com While analytical HPLC focuses on the qualitative and quantitative analysis of a substance, the primary objective of preparative HPLC is to obtain a sufficient quantity of a purified compound for further research, such as structural elucidation or biological activity studies. warwick.ac.uk This technique is widely employed in the pharmaceutical industry for the purification of drug substances and the isolation of impurities. amazonaws.com

In the context of this compound, preparative HPLC can be utilized to isolate the compound from a reaction mixture containing unreacted starting materials, byproducts, and other impurities. The principles of scaling up a separation from an analytical to a preparative scale are crucial for successful isolation. warwick.ac.uk This typically involves developing an effective analytical separation method first and then adapting it for larger sample loads on a preparative column.

Key parameters that are optimized during method development for the preparative isolation of this compound would include the selection of the stationary phase (e.g., C18 for reversed-phase chromatography), the mobile phase composition (e.g., a mixture of acetonitrile and water), the flow rate, and the detection wavelength. For compounds that are UV-active, UV-Vis detectors are commonly used. Given that many organic carbonates and their precursors are volatile, careful handling during fraction collection and solvent evaporation is necessary to ensure good recovery of the purified this compound.

Table 1: Key Considerations for Preparative HPLC Method Development for this compound Isolation

ParameterDescriptionRelevance to this compound
Stationary Phase The solid support within the column that interacts with the components of the mixture.A C18 or other suitable reversed-phase column would likely provide good separation based on the compound's polarity.
Mobile Phase The solvent or solvent mixture that carries the sample through the column.A gradient of water and a polar organic solvent like acetonitrile or methanol (B129727) is commonly used to elute compounds with a range of polarities.
Flow Rate The speed at which the mobile phase moves through the column.Optimized to balance separation efficiency and run time.
Detection The method used to visualize the separated compounds as they elute from the column.UV detection is a common choice for organic molecules with chromophores.
Sample Loading The amount of sample injected onto the column.A key parameter in preparative chromatography, it is maximized to increase yield without sacrificing purity.

Advanced In Situ and Operando Techniques

Real-time Reaction Monitoring (e.g., In Situ IR, NMR, GC-MS)

Advanced in situ and operando spectroscopic techniques are invaluable for gaining a deeper understanding of reaction kinetics, mechanisms, and the formation of transient species. These methods allow for the analysis of a chemical reaction as it happens, without the need for sampling and quenching, which can alter the reaction's course.

In Situ Infrared (IR) Spectroscopy: This technique can be used to monitor the progress of the synthesis of this compound in real-time. By inserting an IR probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked over time. For instance, in the synthesis of this compound from 1-chloroethyl chloroformate and methanol, the disappearance of the characteristic carbonyl stretching frequency of the chloroformate and the appearance of the carbonyl stretching frequency of the resulting carbonate can be monitored.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to follow the conversion of reactants to products in real-time. mdpi.comasahilab.co.jpresearchgate.netnih.gov By conducting the reaction directly within an NMR tube or using a flow-through NMR cell, the consumption of starting materials like 1-chloroethyl chloroformate and the formation of this compound can be quantified by integrating the respective proton or carbon signals. mdpi.comasahilab.co.jpresearchgate.netnih.gov

In Situ Gas Chromatography-Mass Spectrometry (GC-MS): For reactions involving volatile components, in situ GC-MS can provide real-time information on the composition of the gas phase above the reaction mixture. This can be particularly useful for monitoring the formation of volatile byproducts during the synthesis of this compound.

Table 2: Application of In Situ Techniques for Monitoring this compound Synthesis

TechniqueInformation GainedPotential Application to this compound Synthesis
In Situ IR Functional group changes, reaction kinetics.Monitoring the conversion of the chloroformate functional group to the carbonate functional group.
In Situ NMR Structural information, reactant consumption, product formation, quantification. mdpi.comasahilab.co.jpresearchgate.netnih.govQuantifying the rate of formation of this compound and identifying the presence of key reactants and products. mdpi.comasahilab.co.jpresearchgate.netnih.gov
In Situ GC-MS Analysis of volatile components, byproduct formation.Detecting and identifying any volatile side products that may form during the synthesis.

Investigation of Reaction Intermediates

The synthesis of this compound from 1-chloroethyl chloroformate and methanol likely proceeds through a nucleophilic acyl substitution mechanism. Advanced analytical techniques can be employed to detect and characterize any transient intermediates that may form during this process.

For example, rapid-scan IR or stopped-flow NMR techniques could potentially be used to observe the formation of a tetrahedral intermediate, which is a common feature in nucleophilic acyl substitution reactions. The identification of such intermediates is crucial for a complete understanding of the reaction mechanism.

Furthermore, by carefully controlling the reaction conditions, such as temperature and the rate of addition of reactants, it may be possible to accumulate a sufficient concentration of an intermediate for characterization. Techniques like cryo-NMR (conducting the reaction at very low temperatures) can also be used to slow down the reaction and "trap" intermediates for spectroscopic analysis.

Coupled Analytical Systems for Complex Mixture Analysis

In many instances, this compound may be present in complex matrices, such as in the synthesis of pharmaceuticals where it might be an impurity or an intermediate. oaji.net Coupled or hyphenated analytical techniques are essential for the separation, identification, and quantification of individual components in such mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the analysis of complex liquid mixtures. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir High-performance liquid chromatography separates the components of the mixture, which are then introduced into a mass spectrometer for detection and structural elucidation. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir This technique would be highly suitable for the analysis of a reaction mixture from the synthesis of this compound to identify and quantify the main product, unreacted starting materials, and any non-volatile byproducts. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds. researchgate.netijcce.ac.ir It provides excellent separation efficiency and allows for the identification of compounds by comparing their mass spectra to extensive libraries. researchgate.netijcce.ac.ir GC-MS would be well-suited for analyzing the purity of isolated this compound and for detecting any volatile impurities that may be present. researchgate.netijcce.ac.ir

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. nih.gov It is particularly useful for the unambiguous identification of unknown impurities or degradation products in a complex mixture without the need for prior isolation. nih.gov

Table 3: Coupled Analytical Systems for the Analysis of Mixtures Containing this compound

TechniqueSeparation PrincipleDetection PrincipleApplication
LC-MS/MS Liquid chromatography (based on polarity)Mass spectrometry (mass-to-charge ratio and fragmentation) researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.irIdentification and quantification of non-volatile impurities in this compound. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir
GC-MS Gas chromatography (based on volatility and polarity)Mass spectrometry (mass-to-charge ratio and fragmentation) researchgate.netijcce.ac.irPurity assessment and identification of volatile byproducts. researchgate.netijcce.ac.ir
LC-NMR Liquid chromatography (based on polarity)Nuclear magnetic resonance (nuclear spin transitions) nih.govStructural elucidation of unknown compounds in the reaction mixture without isolation. nih.gov

Future Research and Challenges in the Chemistry of this compound

The exploration of this compound and related compounds is paving the way for significant advancements across various scientific and technological domains. However, realizing the full potential of this versatile chemical intermediate requires addressing several key research challenges and pursuing new directions. Future efforts will likely concentrate on developing more efficient and selective synthetic methods, discovering novel applications, understanding its environmental impact, integrating advanced modeling techniques, and aligning its lifecycle with the principles of a circular economy.

Q & A

Q. What are the key physicochemical properties of 1-chloroethyl methyl carbonate, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight (138.55 g/mol), density (1.136 g/mL at 20°C), boiling point (~159–161°C), and moisture sensitivity. Characterization involves:
  • Spectroscopy : NMR (¹H/¹³C) to confirm structure and purity .
  • Chromatography : GC-MS for volatility assessment and impurity profiling .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points and thermal stability.
  • Data Table :
PropertyMethodReference Value
Boiling PointGC-MS159–161°C
DensityPycnometry1.136 g/mL
Refractive IndexRefractometryn20/D 1.413

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : The primary route involves dehydrochlorination of 1-chloroethyl chloroformate with methanol . Key steps:

React methanol with 1-chloroethyl chloroformate under anhydrous conditions.

Monitor reaction progress via TLC or GC-MS.

Purify via fractional distillation or column chromatography.
Alternative methods include transesterification of related carbonates, though yields may vary .

Q. How is this compound analyzed for purity in drug intermediates?

  • Methodological Answer : GC-MS/MS is the gold standard for trace-level analysis:
  • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm) .
  • Temperature Program : 80°C (hold 2 min) → 300°C at 20°C/min .
  • Detection : Multiple reaction monitoring (MRM) for selectivity.
    Validation parameters include linearity (R² > 0.99), LOD (0.1 ppm), and LOQ (0.3 ppm) .

Advanced Research Questions

Q. How can researchers mitigate the risk of genotoxic impurities in this compound during pharmaceutical synthesis?

  • Methodological Answer : Follow ICH M7 guidelines:

Risk Assessment : Identify potential genotoxic intermediates (e.g., alkyl chlorides).

Analytical Control : Use GC-MS/MS with MRM to achieve detection limits ≤ 0.1 ppm .

Process Optimization : Minimize residual reagents via quenching or scavenging agents.
Example: A study on 1-chloroethyl cyclohexyl carbonate achieved 0.1 ppm detection using GC-MS/MS .

Q. What experimental designs are suitable for studying the stability of this compound under varying conditions?

  • Methodological Answer : Conduct stress testing :
  • Hydrolytic Stability : Expose to aqueous buffers (pH 1–13) at 40–80°C .
  • Thermal Stability : Heat at 50–100°C and monitor degradation via GC-MS.
  • Photolytic Stability : Use ICH Q1B guidelines for light exposure studies.
    Degradation products (e.g., methanol, CO₂) should be quantified using headspace GC-MS .

Q. How should researchers address contradictory data in the literature regarding the toxicity of this compound?

  • Methodological Answer : Apply systematic review methodologies :

Search Strategy : Use validated chemical identifiers (CAS, IUPAC names) across PubMed, TOXCENTER, and regulatory databases .

Data Extraction : Tabulate study designs, exposure levels, and endpoints.

Weight of Evidence : Prioritize studies adhering to OECD/EPA guidelines for toxicity testing.
Conflicting results (e.g., genotoxicity vs. non-genotoxicity) may arise from impurity profiles or assay sensitivity differences .

Methodological Notes

  • Analytical References : GC-MS/MS parameters from candesartan cilexetil studies are adaptable for this compound .
  • Synthesis Optimization : Monitor by-products (e.g., residual chloroformates) using in situ FTIR .
  • Regulatory Compliance : Align impurity control strategies with EMA/FDA guidelines for genotoxic thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.